2-(4-Methoxybenzyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a fused triazolo-pyrimidine ring system. It exhibits diverse pharmacological activities and has drawn attention in both medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes::
- An efficient one-pot, catalyst-free procedure at room temperature involves the reaction of dibenzoylacetylene and triazole derivatives to yield this compound with excellent yields .
- Another method employs N-(pyridin-2-yl)benzimidamides, which undergo PIFA-mediated intramolecular annulation via direct metal-free oxidative N-N bond formation .
Industrial Production:: Industrial-scale production methods are not widely documented, but the synthetic routes mentioned above can be adapted for larger-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent modifications can occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).
Major Products:: The specific products depend on the reaction conditions and substituents. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
Chemistry: Explore its reactivity and applications in organic synthesis.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore analogs like 2-(4-Methylphenyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole and its 2-(2-furyl)- and 2-(2-thienyl)-substituted counterparts.
Remember that further studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C17H14N4OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14N4OS/c1-22-14-4-2-12(3-5-14)10-16-19-17-18-8-6-15(21(17)20-16)13-7-9-23-11-13/h2-9,11H,10H2,1H3 |
InChI Key |
UMUVPPKPJBXPSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.